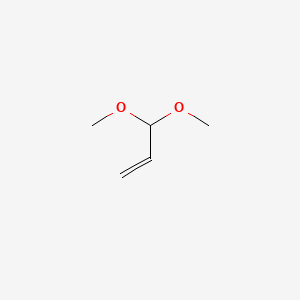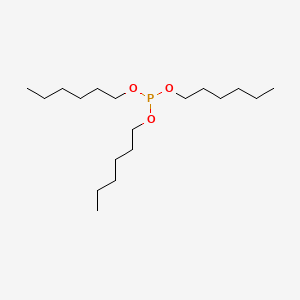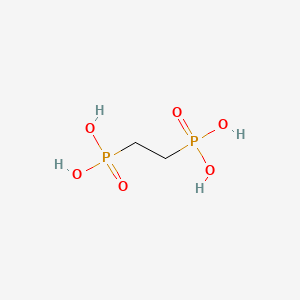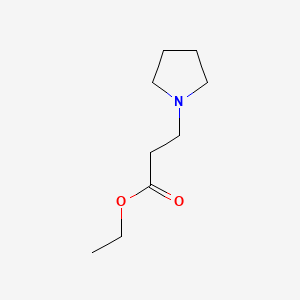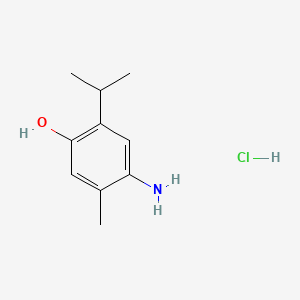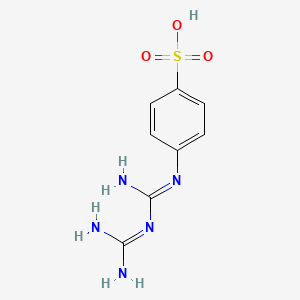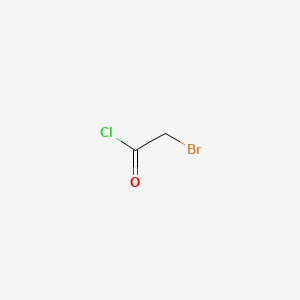
Bromoacetyl chloride
Übersicht
Beschreibung
Bromoacetyl chloride is a compound with the molecular formula C2H2BrClO and a molecular weight of 157.39 . It has been used in various chemical reactions and synthesis processes .
Synthesis Analysis
Bromoacetyl chloride has been used in the synthesis of α,α-disubstituted thioisomünchnones . It was also used in the preparation of 1,3-dibromoacetone . In a study, it was found that bromoacetyl and chloroacetyl moieties are stable under the reactions conditions used in t-butoxycarbonyl (tBOC)-based peptide chemistry, including the deprotection steps using anhydrous hydrogen fluoride at −5 to 0°C .
Molecular Structure Analysis
The molecular structure of Bromoacetyl chloride consists of a bromine atom (Br), a chlorine atom (Cl), two carbon atoms ©, two hydrogen atoms (H), and an oxygen atom (O) .
Chemical Reactions Analysis
The competitive photodissociation of bromoacetyl chloride has been studied by ab initio methods . It has been used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Physical And Chemical Properties Analysis
Bromoacetyl chloride has a molecular weight of 157.39 . It has a boiling point of 127-128 °C and a density of 1.89 g/mL at 20 °C .
Wissenschaftliche Forschungsanwendungen
- Bromoacetyl chloride is used in the synthesis of α,α-disubstituted thioisomünchnones . It was also used in the preparation of 1,3-dibromoacetone .
- The competitive photodissociation of bromoacetyl chloride has been studied by ab initio methods .
- Bromoacetyl chloride is used in peptide synthesis . It is important to be able to modify the conformations and configurations of a linear peptide by cyclizing, polymerizing, or conjugating the peptide .
- Bromoacetyl chloride is used in the synthesis of various bioactive heterocyclic scaffolds . It is also an important component in drug discovery due to its biological activities .
- While there isn’t specific information available on the use of Bromoacetyl chloride in environmental science, it’s worth noting that the compound’s properties, such as its molecular weight and structure, are studied and documented .
- Bromoacetyl chloride can be used in reactions carried out in dry benzene, toluene or chloroform at room or elevated temperature within a few hours in good yields .
Chemistry
Biology
Medicine
Environmental Science
Materials Science
Pharmaceutical Science
Synthesis of α,α-disubstituted thioisomünchnones
Bromoacetyl chloride is used in the synthesis of α,α-disubstituted thioisomünchnones . It was also used in the preparation of 1,3-dibromoacetone .
Drug Discovery
Bromoacetyl chloride and its derivatives are important components in drug discovery due to their biological activities such as antiproliferative, antimicrobial activities . They are also promising inhibitors of type 2 diabetes mellitus .
Chemosensors
Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
Environmental Pollutants Detection
Bromoacetyl chloride-based chemosensors can be used to detect various environmental pollutants .
Bioactive Elements Detection
Bromoacetyl chloride-based chemosensors can be used to detect different bioactive elements .
Molecular Structure Study
The properties of Bromoacetyl chloride, such as its molecular weight and structure, are studied and documented .
Synthesis of Menthol Glycinates
Bromoacetyl chloride is used in the synthesis of menthol glycinates, a new class of potential cooling agents . These compounds are prepared in two synthetic steps, starting from bromoacetyl bromide and (−)-menthol . The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates .
Hyaluronic Acid Conjugation
Bromoacetyl chloride is used in the conjugation of hyaluronic acid to PEGylated MNPs . This increases the active targeting ability of nano-drug carriers toward CD44 receptors .
Thermophysical Property Data Generation
Bromoacetyl chloride is used in the generation of thermodynamic property data for pure compounds . These data are generated through dynamic data analysis .
Safety And Hazards
Bromoacetyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, liberating toxic gas .
Relevant Papers
The rotational spectrum of bromoacetyl chloride has been studied . Nonadiabatic effects in C-Br bond scission in the photodissociation of bromoacetyl chloride have also been investigated .
Eigenschaften
IUPAC Name |
2-bromoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrClO/c3-1-2(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRZLUNWVNNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176636 | |
| Record name | Bromoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetyl chloride | |
CAS RN |
22118-09-8 | |
| Record name | Bromoacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22118-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoacetyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



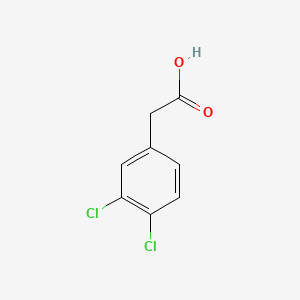

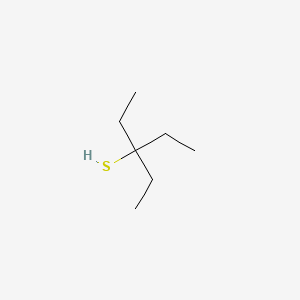

![[1,1'-Bianthracene]-3,3'-disulfonic acid, 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo-, disodium salt](/img/structure/B1329539.png)

